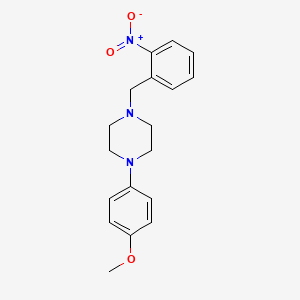![molecular formula C16H22N2O5S B5665301 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide](/img/structure/B5665301.png)
4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide, also known as MADAM-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a sulfonamide derivative that has shown promising results in various studies as an inhibitor of certain enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide involves the inhibition of the target enzymes and receptors by binding to their active sites. This binding prevents the substrate from binding to the enzyme or receptor, thereby reducing its activity. 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide has been shown to have a high binding affinity for its targets, making it a potent inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide are dependent on the specific target enzyme or receptor being inhibited. Inhibition of carbonic anhydrase can lead to a reduction in intraocular pressure, making 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide a potential treatment for glaucoma. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, making 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide a potential treatment for Alzheimer's disease and other cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide for lab experiments is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical effects of these targets. However, one limitation of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide. One area of interest is the development of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide's potential applications in the treatment of other disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide in vivo, which will be crucial for its development as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonamide with 2-oxa-7-azaspiro[4.5]decane-7-carbonyl chloride in the presence of a base. The resulting compound is then reduced to 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide using a reducing agent. The synthesis method has been optimized to improve the yield and purity of the final product, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of certain enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes and receptors play important roles in various physiological processes, making 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide a potential candidate for the treatment of several disorders, including Alzheimer's disease, glaucoma, and epilepsy.
Propiedades
IUPAC Name |
4-methoxy-3-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-4-3-12(24(17,20)21)9-13(14)15(19)18-7-2-5-16(10-18)6-8-23-11-16/h3-4,9H,2,5-8,10-11H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQRXPWHXHURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC3(C2)CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)

![ethyl 1-[(5-nitro-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5665264.png)
![(3R*,4S*)-4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]tetrahydrofuran-3-ol](/img/structure/B5665274.png)
![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)
![5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5665285.png)




![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)